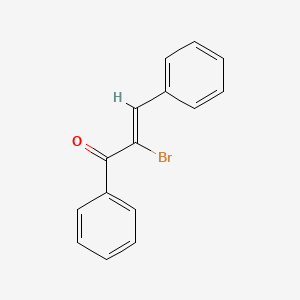
Tetramethyltetrathiafulvalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyltetrathiafulvalene is an organic compound that belongs to the family of tetrathiafulvalenes. It is known for its unique electronic properties, making it a significant material in the field of molecular electronics. The compound consists of a tetrathiafulvalene core with four methyl groups attached, which enhances its stability and electronic characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetramethyltetrathiafulvalene can be synthesized through various methods. One common approach involves the reaction of 4,5-dimethyl-1,3-dithiol-2-thione with 4,5-dimethyl-1,3-dithiol-2-one in the presence of a base such as sodium methoxide. The reaction typically occurs in a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves electrocrystallization techniques. This method allows for the formation of high-purity crystals, which are essential for applications in electronic devices. The process involves the oxidation of this compound in an electrochemical cell, leading to the formation of radical cation salts .
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethyltetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as iodine or ferric chloride.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include radical cation salts, which exhibit unique electronic properties. These salts are often used in the development of molecular conductors and superconductors .
Applications De Recherche Scientifique
Tetramethyltetrathiafulvalene has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which tetramethyltetrathiafulvalene exerts its effects is primarily through its ability to donate and accept electrons. This property makes it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include interactions with various anions and cations, leading to the formation of charge transfer complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrathiafulvalene: The parent compound of tetramethyltetrathiafulvalene, known for its electronic properties but less stable due to the absence of methyl groups.
Tetramethyltetraselenafulvalene: Similar in structure but contains selenium atoms instead of sulfur, leading to different electronic properties.
Uniqueness
This compound is unique due to its enhanced stability and electronic properties, which are attributed to the presence of methyl groups. This makes it more suitable for applications in molecular electronics compared to its analogs .
Propriétés
Numéro CAS |
50708-37-7 |
|---|---|
Formule moléculaire |
C10H12S4 |
Poids moléculaire |
260.5 g/mol |
Nom IUPAC |
2-(4,5-dimethyl-1,3-dithiol-2-ylidene)-4,5-dimethyl-1,3-dithiole |
InChI |
InChI=1S/C10H12S4/c1-5-6(2)12-9(11-5)10-13-7(3)8(4)14-10/h1-4H3 |
Clé InChI |
HGOTVGUTJPNVDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C2SC(=C(S2)C)C)S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12092034.png)
![6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B12092044.png)
![Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl-](/img/structure/B12092047.png)
![4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-(propylamino)pentyl]-, methyl ester](/img/structure/B12092048.png)


![1-[(2-Bromo-5-fluorophenyl)methyl]azetidine](/img/structure/B12092063.png)
![3-(4-Methoxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12092073.png)
![tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B12092084.png)

![4-[(5-chloro-4-methoxy-2-pyridinyl)amino]-4-oxoButanoic acid](/img/structure/B12092092.png)

![1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride](/img/structure/B12092109.png)
